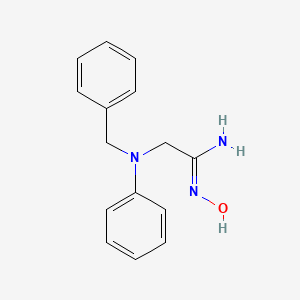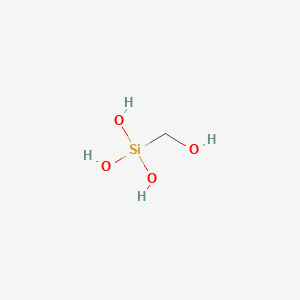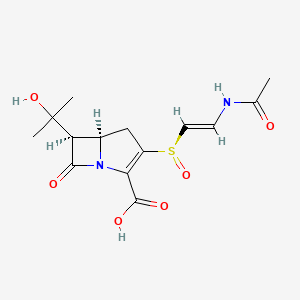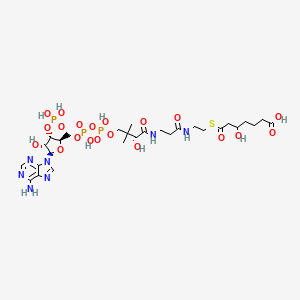
4-Carboxylatomethylenebut-2-en-4-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxylatomethylenebut-2-en-4-olide is conjugate base of 4-carboxymethylenebut-2-en-4-olide. It is a conjugate base of a 4-carboxymethylenebut-2-en-4-olide.
Scientific Research Applications
Enzymatic and Bacterial Degradation:
- 4-Carboxylatomethylenebut-2-en-4-olide, also referred to as 4-methyl-2-enelactone, is involved in the enzymatic and bacterial degradation processes. It acts as a substrate in specific enzymatic reactions, particularly in the metabolism of certain chlorinated aromatic compounds by bacteria like Alcaligenes eutrophus and Pseudomonas sp. This is significant in understanding bacterial degradation pathways of environmental pollutants (Pieper et al., 1990) (Schwein et al., 1988).
Synthesis of Antibiotics and Other Compounds:
- The compound has been utilized in the synthesis of antibiotic lactols and other pharmaceutical and chemical intermediates. Its involvement in reactions like Claisen rearrangement of prop-2-ynyl vinyl ethers highlights its versatility in synthetic organic chemistry, contributing to the development of new pharmaceuticals and materials (Black et al., 1973).
Polymer Chemistry and Material Science:
- In polymer chemistry, derivatives of this compound have been used to synthesize hydroxyl-terminated polybutadiene with pendant carboxyl groups. This showcases its role in the development of new polymers with specific properties, such as pH-triggered self-assemble behavior, which is crucial in material science and engineering applications (Zhang et al., 2018).
Catalysis and Industrial Chemistry:
- The compound plays a role in catalysis, particularly in olefin polymerization pathways. This is significant in the production of polyolefins, which are crucial in various industrial applications. Understanding its role in these processes can lead to the development of more efficient and sustainable catalytic methods (McInnis et al., 2014).
Drug Delivery Systems:
- Research has been conducted on using derivatives of this compound in drug delivery systems. This includes the development of cisplatin drug carriers for cancer treatment, where the compound's derivatives were used to modify polymers that can effectively deliver drugs to target cells (Huynh et al., 2011).
properties
Molecular Formula |
C6H3O4- |
|---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
(2E)-2-(5-oxofuran-2-ylidene)acetate |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/p-1/b4-3+ |
InChI Key |
AYFXPGXAZMFWNH-ONEGZZNKSA-M |
Isomeric SMILES |
C\1=CC(=O)O/C1=C/C(=O)[O-] |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
